molecular formula C15H11I3NO4- B1265050 3,3',5-triiodo-L-thyroninate

3,3',5-triiodo-L-thyroninate

Cat. No. B1265050
M. Wt: 649.96 g/mol
InChI Key: AUYYCJSJGJYCDS-LBPRGKRZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,3',5-triiodo-L-thyroninate is the anion resulting from the removal of the proton from the carboxylic acid group of 3,3',5-triiodo-L-thyronine. It is an alpha-amino-acid anion, a monocarboxylic acid anion and an iodothyroninate. It is a conjugate base of a 3,3',5-triiodo-L-thyronine.

Scientific Research Applications

1. Affinity Labeling of Thyroid Hormone Receptors

3,3',5-triiodo-L-thyroninate is used in synthesizing derivatives like N-bromoacetyl-3,3',5-triiodo-L-thyronine for affinity labeling of thyroid hormone receptors. This process is vital for understanding the binding and functional characteristics of thyroid hormones at the molecular level (Cahnmann et al., 1991).

2. Studying Carrier-Mediated Transport

Research involving carrier-mediated transport of thyroid hormones into cells has utilized 3,3',5-triiodo-L-thyroninate. For instance, its uptake in rat glial cells under specific conditions has been studied, providing insights into thyroid hormone transport mechanisms (Francon, Chantoux, & Blondeau, 1989).

3. Expression and Function of Thyroid Hormone Nuclear Receptors

The compound has been crucial in expressing large amounts of human thyroid hormone nuclear receptors in Escherichia coli for studying hormone and DNA binding activity. This research helps in understanding how thyroid hormones interact with their nuclear receptors (Lin, Fukuda, & Cheng, 1990).

4. Synthesis of Radioactive Iodothyronines

It is used in the preparation of high-specific-activity radioactive iodothyronines. These radioactive derivatives are significant for radioimmunoassays and studying thyroid hormone metabolism (Nakamura, Chopra, & Solomon, 1977).

5. Analysis in Environmental Studies

3,3',5-triiodo-L-thyroninate has been analyzed in various water matrices, including waste water. This analysis is crucial for understanding the environmental impact and fate of thyroid hormones and their analogues (Svanfelt, Eriksson, & Kronberg, 2010).

6. Investigating Membrane-Associated Binding Proteins

It has been used in the purification and characterization of membrane-associated binding proteins for thyroid hormones. Understanding these proteins is essential for comprehending hormone action at the cellular level (Cheng, Hasumura, Willingham, & Pastan, 1986).

7. Studying Effects on Amino Acid Transport

The effects of 3,3',5-triiodo-L-thyroninate on amino acid transport in Xenopus laevis embryos have been examined, shedding light on the developmental impact of thyroid hormones (Milot, Prahlad, & Hampel, 1980).

properties

Product Name

3,3',5-triiodo-L-thyroninate

Molecular Formula

C15H11I3NO4-

Molecular Weight

649.96 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/p-1/t12-/m0/s1

InChI Key

AUYYCJSJGJYCDS-LBPRGKRZSA-M

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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